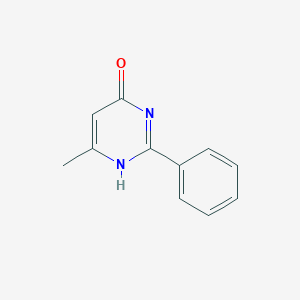
6-methyl-2-phenyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidinone.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
化学反应分析
Types of Reactions
6-Methyl-2-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures
Products: Pyrimidine N-oxides
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Dihydropyrimidine derivatives
-
Substitution
Reagents: Halogens, alkylating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted pyrimidine derivatives
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of 6-methyl-2-phenyl-1H-pyrimidin-4-one as an anticancer agent. Compounds with similar pyrimidine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells.
Case Study: Anticancer Compound Synthesis
A study demonstrated that derivatives of pyrimidine compounds exhibited potent antiproliferative activity. For instance, a series of phenylpyrazolo[3,4-d]pyrimidines were synthesized and tested, revealing significant cytotoxic effects at IC50 values ranging from 0.3 to 24 µM against targeted cancer cell lines. The most potent compound in this series showed effective tumor growth inhibition and induced apoptosis in MCF-7 cells .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5i | 0.3 | MCF-7 | Dual EGFR/VGFR2 inhibition |
| 5a | 7.60 | HCT116 | Induced apoptosis and cell cycle arrest |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activity. A study explored the synthesis of various pyrimidine derivatives and their effects on seizure models. The findings indicated that certain derivatives showed promising anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .
Case Study: Anticonvulsant Activity Assessment
In a specific experimental setup, the efficacy of synthesized pyrimidine derivatives was evaluated using animal models subjected to induced seizures. The results showed that some compounds significantly reduced seizure frequency and duration.
| Compound | Seizure Reduction (%) | Model Used |
|---|---|---|
| 6-Methyl Derivative | 75% | Maximal Electroshock |
| Control | 10% | Maximal Electroshock |
Synthesis of Novel Derivatives
The synthesis of this compound has been reported as a precursor for creating various biologically active derivatives. These derivatives have been explored for their potential applications in treating several diseases.
Synthesis Pathway Example
The synthesis typically involves the condensation reactions of appropriate aldehydes with hydrazines followed by cyclization to form the desired pyrimidine structure .
Pharmacological Insights
The pharmacological profile of this compound includes its interactions with biological targets such as kinases involved in cancer progression. Molecular docking studies have provided insights into the binding affinities and mechanisms by which these compounds exert their biological effects.
Binding Affinity Studies
Molecular docking simulations have indicated that certain derivatives exhibit high binding affinity towards EGFR and other kinases, which are critical in cancer signaling pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| VGFR2 | -8.7 |
作用机制
The mechanism of action of 6-methyl-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
2-Phenyl-4,6-dimethylpyrimidine: Similar structure with additional methyl group at position 6.
4-Phenyl-6-methyl-2-pyrimidinone: Similar structure with different substitution pattern.
2-Phenyl-4-methyl-6-hydroxypyrimidine: Hydroxyl group at position 6.
Uniqueness
6-Methyl-2-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 6 and phenyl group at position 2 contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
6-methyl-2-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCSFIZYMLIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













